molecular formula C25H28N4O B12799735 Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- CAS No. 80156-87-2

Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)-

Cat. No.: B12799735
CAS No.: 80156-87-2
M. Wt: 400.5 g/mol
InChI Key: ZUGKFNYCFBDWIO-UHFFFAOYSA-N
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Description

Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features a diazene group attached to a butylphenyl and a propoxyphenyl group, making it a complex and interesting molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- typically involves the azo coupling reaction. This reaction is a type of electrophilic aromatic substitution where an aromatic amine reacts with a nitrous acid to form a diazonium salt, which then couples with another aromatic compound to form the azo compound. The reaction conditions often include acidic or basic environments to facilitate the formation of the diazonium salt and the subsequent coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the aromatic rings or cleavage products.

    Reduction: Corresponding amines from the cleavage of the azo bond.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect various cellular pathways and processes, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • **Diazene, (4-((4-butylphenyl)azo)phenyl)(4-ethoxyphenyl)-, (E,E)-
  • **Diazene, phenyl[phenyl(phenylhydrazono)methyl]-, (E,E)-

Uniqueness

Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the butyl and propoxy groups can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from other similar azo compounds.

Properties

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80156-87-2

Molecular Formula

C25H28N4O

Molecular Weight

400.5 g/mol

IUPAC Name

(4-butylphenyl)-[4-[(4-propoxyphenyl)diazenyl]phenyl]diazene

InChI

InChI=1S/C25H28N4O/c1-3-5-6-20-7-9-21(10-8-20)26-27-22-11-13-23(14-12-22)28-29-24-15-17-25(18-16-24)30-19-4-2/h7-18H,3-6,19H2,1-2H3

InChI Key

ZUGKFNYCFBDWIO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)OCCC

Origin of Product

United States

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